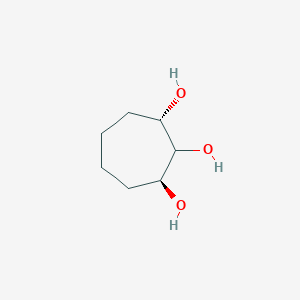
(1S,3S)-Cycloheptane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-Cycloheptane-1,2,3-triol is a chiral organic compound with a cycloheptane ring structure substituted with three hydroxyl groups at the 1st, 2nd, and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cycloheptane-1,2,3-triol typically involves the selective hydroxylation of cycloheptane derivatives. One common method is the dihydroxylation of cycloheptene using osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4). This method ensures the formation of the desired stereoisomer with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic hydroxylation using specific monooxygenases can provide a more environmentally friendly and efficient route compared to traditional chemical methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cycloheptane derivatives with fewer hydroxyl groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield cycloheptane-1,2,3-trione, while reduction with NaBH4 can produce cycloheptane-1,2-diol.
Applications De Recherche Scientifique
(1S,3S)-Cycloheptane-1,2,3-triol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme-substrate interactions and as a model compound for understanding the behavior of polyhydroxylated cycloalkanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which (1S,3S)-Cycloheptane-1,2,3-triol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparaison Avec Des Composés Similaires
Cycloheptane-1,2-diol: Lacks one hydroxyl group compared to (1S,3S)-Cycloheptane-1,2,3-triol.
Cycloheptane-1,2,3,4-tetrol: Contains an additional hydroxyl group, making it more hydrophilic.
Cyclohexane-1,2,3-triol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups on a seven-membered ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications.
Propriétés
Numéro CAS |
607403-65-6 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(1S,3S)-cycloheptane-1,2,3-triol |
InChI |
InChI=1S/C7H14O3/c8-5-3-1-2-4-6(9)7(5)10/h5-10H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
TWRHYWIUMGRADE-WDSKDSINSA-N |
SMILES isomérique |
C1CC[C@@H](C([C@H](C1)O)O)O |
SMILES canonique |
C1CCC(C(C(C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
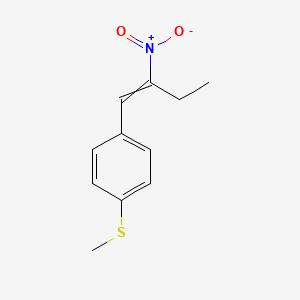
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
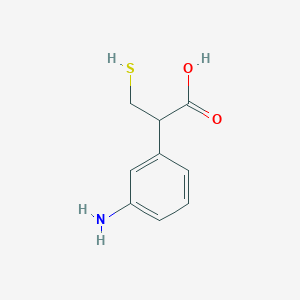
![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)


![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
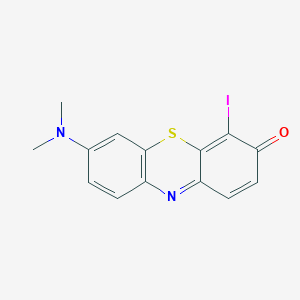
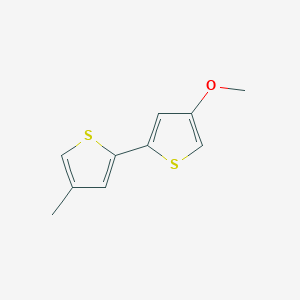
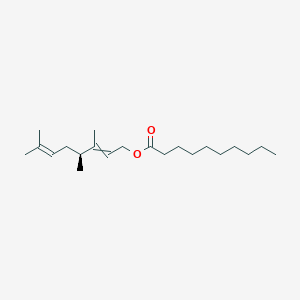
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)
